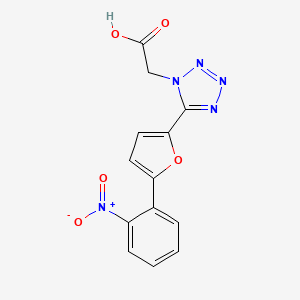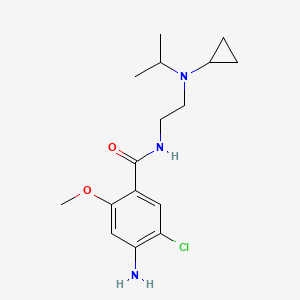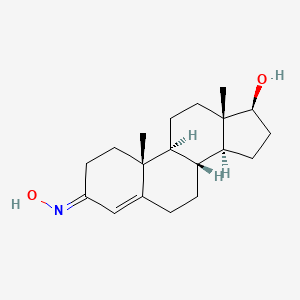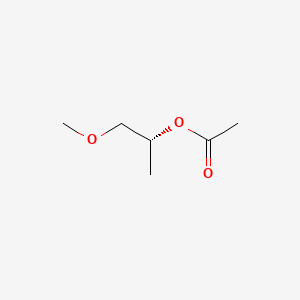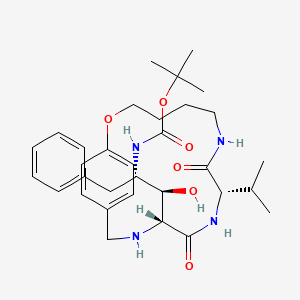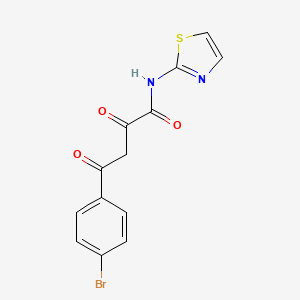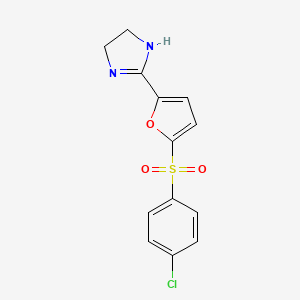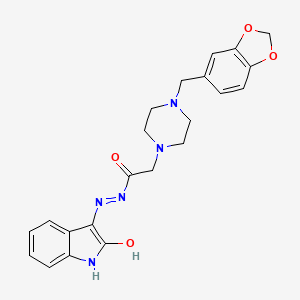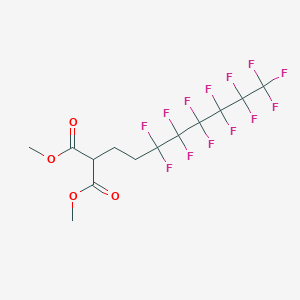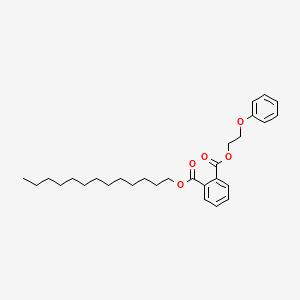
Phthalic acid, 2-phenoxyethyl tridecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyethyl tridecyl phthalate ester is a type of phthalate ester, which are compounds derived from phthalic acid. These esters are widely used as plasticizers to enhance the flexibility, durability, and longevity of plastic products. Phenoxyethyl tridecyl phthalate ester, in particular, is known for its unique properties that make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyethyl tridecyl phthalate ester is synthesized through the esterification of phthalic anhydride with phenoxyethanol and tridecyl alcohol. The reaction typically involves the following steps:
Esterification Reaction: Phthalic anhydride reacts with phenoxyethanol and tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 120-150°C, to facilitate the esterification process.
Purification: The resulting ester is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of phenoxyethyl tridecyl phthalate ester involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced purification techniques, such as vacuum distillation, helps in obtaining a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenoxyethyl tridecyl phthalate ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phthalic acid, phenoxyethanol, and tridecyl alcohol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions where the phenoxyethyl or tridecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Phthalic acid, phenoxyethanol, tridecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Phenoxyethyl tridecyl phthalate ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of phenoxyethyl tridecyl phthalate ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to potential health effects.
Comparison with Similar Compounds
Phenoxyethyl tridecyl phthalate ester can be compared with other phthalate esters such as:
Diethyl phthalate: Used as a plasticizer in various consumer products but has lower molecular weight and different physical properties.
Di(2-ethylhexyl) phthalate: Widely used in flexible PVC products, known for its high efficiency as a plasticizer but has raised health concerns due to its endocrine-disrupting effects.
Butyl benzyl phthalate: Used in flooring and sealants, has different chemical properties and applications compared to phenoxyethyl tridecyl phthalate ester.
Phenoxyethyl tridecyl phthalate ester is unique due to its specific combination of phenoxyethyl and tridecyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C29H40O5 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-O-(2-phenoxyethyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H40O5/c1-2-3-4-5-6-7-8-9-10-11-17-22-33-28(30)26-20-15-16-21-27(26)29(31)34-24-23-32-25-18-13-12-14-19-25/h12-16,18-21H,2-11,17,22-24H2,1H3 |
InChI Key |
MCYXQPXHORCQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



